molecular formula C6H10F2N2 B14797143 2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane

2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane

Cat. No.: B14797143
M. Wt: 148.15 g/mol
InChI Key: CFBMNVWIJDITSF-UHFFFAOYSA-N
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Description

(2R,3R)-2,3-Difluoro-1,4-diazabicyclo[222]octane is a bicyclic compound featuring two fluorine atoms and a diazabicyclo structure

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include difluorocarbene reagents for X–H insertion reactions . The conditions for these reactions can vary, but they often involve the use of metal catalysts and specific reaction temperatures and pressures to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the difluoromethylation of C(sp^2)–H bonds can result in the formation of CF_2H-substituted heteroaromatics .

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable bonds with various atoms, such as carbon, oxygen, nitrogen, and sulfur . This stability allows it to participate in a wide range of chemical reactions, making it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C6H10F2N2

Molecular Weight

148.15 g/mol

IUPAC Name

2,3-difluoro-1,4-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C6H10F2N2/c7-5-6(8)10-2-1-9(5)3-4-10/h5-6H,1-4H2

InChI Key

CFBMNVWIJDITSF-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN1C(C2F)F

Origin of Product

United States

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